molecular formula C25H21N5O3 B11654038 N-{(Z)-[(6-methoxy-4-methylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide

N-{(Z)-[(6-methoxy-4-methylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide

Cat. No.: B11654038
M. Wt: 439.5 g/mol
InChI Key: DPSJNLXAJIWIAX-UHFFFAOYSA-N
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Description

N-[(Z)-{[(Z)-BENZOYL]IMINO}[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYL]BENZAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological and clinical applications due to their ability to interact with biopolymers in living systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-{[(Z)-BENZOYL]IMINO}[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYL]BENZAMIDE typically involves multi-step reactions. One common method includes the condensation of 6-methoxy-4-methylquinazolin-2-amine with benzoyl chloride under basic conditions to form the intermediate product. This intermediate is then reacted with benzamide in the presence of a suitable catalyst to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of non-toxic solvents and catalysts, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-{[(Z)-BENZOYL]IMINO}[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or quinazolinyl moieties using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, amines

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[(Z)-{[(Z)-BENZOYL]IMINO}[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYL]BENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(Z)-{[(Z)-BENZOYL]IMINO}[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety allows it to bind to nucleotides and proteins, potentially inhibiting their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxyphenyl)amino]methylphenol
  • N-(Benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(Benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-[(Z)-{[(Z)-BENZOYL]IMINO}[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYL]BENZAMIDE is unique due to its specific structural features, such as the presence of both benzimidazole and quinazoline moieties. This dual functionality allows it to interact with a broader range of biological targets compared to similar compounds .

Properties

Molecular Formula

C25H21N5O3

Molecular Weight

439.5 g/mol

IUPAC Name

N-[N-benzoyl-N'-(6-methoxy-4-methylquinazolin-2-yl)carbamimidoyl]benzamide

InChI

InChI=1S/C25H21N5O3/c1-16-20-15-19(33-2)13-14-21(20)27-24(26-16)30-25(28-22(31)17-9-5-3-6-10-17)29-23(32)18-11-7-4-8-12-18/h3-15H,1-2H3,(H2,26,27,28,29,30,31,32)

InChI Key

DPSJNLXAJIWIAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)N=C(NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4)OC

Origin of Product

United States

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